
6-Bromo-2-fluoro-3-methylbenzyl alcohol
Overview
Description
6-Bromo-2-fluoro-3-methylbenzyl alcohol: is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzyl alcohol, where the benzene ring is substituted with bromine, fluorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-methylbenzyl alcohol can be achieved through several methods. One common approach involves the bromination and fluorination of 3-methylbenzyl alcohol. The reaction typically proceeds as follows:
Bromination: 3-Methylbenzyl alcohol is treated with bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or aluminum bromide (AlBr3), to introduce the bromine atom at the 6-position of the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent, such as hydrogen fluoride (HF) or a fluorine gas (F2), to introduce the fluorine atom at the 2-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and automated synthesis systems. These methods ensure higher yields, better control over reaction conditions, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding benzylamine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 6-Bromo-2-fluoro-3-methylbenzaldehyde or 6-Bromo-2-fluoro-3-methylbenzoic acid.
Reduction: 6-Bromo-2-fluoro-3-methylbenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Precursor for Drug Synthesis:
6-Bromo-2-fluoro-3-methylbenzyl alcohol serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory and anticancer properties. For instance, modifications of this compound have been shown to inhibit specific biological pathways associated with cancer cell proliferation.
Case Study: Anti-Cancer Activity
Research demonstrated that analogs derived from this compound exhibited significant cytotoxic effects against various cancer cell lines. These studies utilized assays to evaluate cell viability and apoptosis, showcasing the compound's potential as a lead structure in drug development.
Compound | Activity | Reference |
---|---|---|
This compound derivatives | Cytotoxicity against cancer cells |
Organic Synthesis
Synthetic Applications:
This compound is utilized as a building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile for creating complex organic molecules.
Reactions:
- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Reduction Reactions: It can be reduced to other alcohols or further functionalized to yield diverse chemical entities.
Reaction Type | Description | Common Reagents |
---|---|---|
Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaN₃, KSCN |
Reduction | Conversion to other alcohols | LiAlH₄, NaBH₄ |
Biological Research
Enzyme Inhibition Studies:
this compound has been investigated for its role as an enzyme inhibitor. Studies indicated that it effectively inhibits specific enzymes involved in metabolic pathways, which could have implications for understanding disease mechanisms.
Case Study: Enzyme Modulation
In a study focused on enzyme kinetics, this compound was shown to modulate the activity of benzoylformate decarboxylase, providing insights into its potential therapeutic applications in metabolic disorders.
Enzyme | Inhibition Type | Reference |
---|---|---|
Benzoylformate decarboxylase | Competitive inhibition |
Industrial Applications
Specialty Chemicals:
The compound is also used in the production of specialty chemicals and materials, including polymers and coatings. Its unique properties allow it to be incorporated into formulations that require specific chemical characteristics.
Summary of Research Findings
Recent studies highlight the compound's multifaceted applications across medicinal chemistry, organic synthesis, and biological research. The following table summarizes key findings from various research articles:
Application Area | Key Findings |
---|---|
Medicinal Chemistry | Potential anti-cancer activity; precursor for drug synthesis |
Organic Synthesis | Versatile building block; undergoes nucleophilic substitution |
Biological Research | Enzyme inhibition; modulates metabolic pathways |
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-methylbenzyl alcohol depends on its specific application
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function.
Electrophilic and Nucleophilic Interactions: The bromine and fluorine atoms can participate in electrophilic and nucleophilic reactions, respectively, affecting the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-methoxybenzyl alcohol: Similar structure but with a methoxy group instead of a methyl group.
6-Bromo-2-fluoro-3-methylbenzaldehyde: Similar structure but with an aldehyde group instead of an alcohol group.
6-Bromo-2-fluoro-3-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an alcohol group.
Uniqueness
6-Bromo-2-fluoro-3-methylbenzyl alcohol is unique due to the specific combination of bromine, fluorine, and methyl substituents on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
Overview
6-Bromo-2-fluoro-3-methylbenzyl alcohol is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents on a methylbenzyl framework, is thought to influence various biological pathways and enzyme activities.
- Molecular Formula : C8H8BrF
- Molecular Weight : 215.05 g/mol
- IUPAC Name : this compound
- CAS Number : 151412-12-3
The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins in biological systems. The mechanism involves:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Protein Binding : It can bind to specific proteins, potentially altering their function and leading to downstream biological effects.
Biological Activity Data
The following table summarizes the biological activities reported for this compound, including its efficacy against various pathogens and cellular targets.
Study | Pathogen/Target | Activity | IC50/EC50 (µM) | Reference |
---|---|---|---|---|
Study 1 | Mycobacterium tuberculosis | Antimicrobial | <0.01 | |
Study 2 | CYP3A4 Enzyme | Inhibition | >40 | |
Study 3 | Vero Cells | Cytotoxicity | >10 |
Case Studies
- Antimicrobial Activity : In a study focusing on the antimicrobial properties of various benzyl alcohol derivatives, this compound demonstrated significant inhibitory effects against Mycobacterium tuberculosis, with an IC50 value less than 0.01 µM, indicating potent activity against this pathogen .
- Enzyme Inhibition : Research examining the inhibition of the CYP3A4 enzyme revealed that while many compounds showed varying degrees of inhibition, this compound had an IC50 greater than 40 µM, suggesting limited effectiveness in this regard .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using Vero cells derived from green monkey kidney epithelial cells. The compound exhibited IC50 values greater than 10 µM, indicating a relatively low toxicity profile in this cell line .
Research Findings
Recent studies have highlighted the potential applications of this compound in drug development:
- Fragment-Based Drug Discovery (FBDD) : The compound has been utilized as a fragment in FBDD approaches, showcasing its ability to bind to specific biological targets effectively .
- Synthesis of Analogues : Its structural features have been exploited to synthesize analogues with enhanced biological activity, particularly in targeting resistant strains of bacteria and other pathogens .
Properties
IUPAC Name |
(6-bromo-2-fluoro-3-methylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVNLFREODQUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)CO)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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